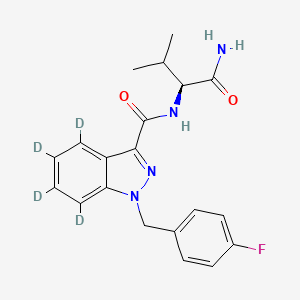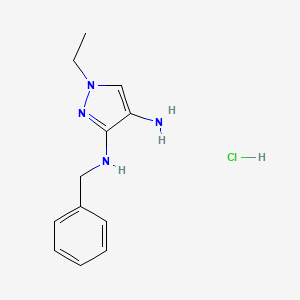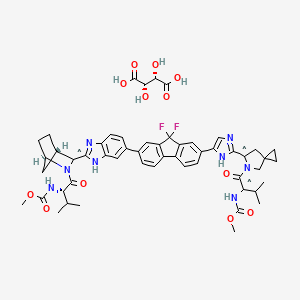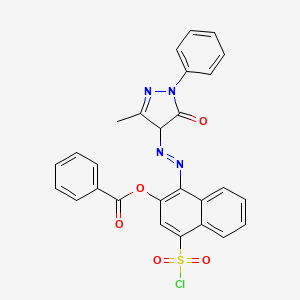![molecular formula C26H52F6O6S2Sn2 B12351268 Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyltin trifluoromethanesulfonate is an organotin compound with the chemical formula CF3SO3Sn[(CH2)3CH3]3 . It is also known as tributyltin triflate. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications, particularly in industrial and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyltin trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of tributyltin trifluoromethanesulfonate often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is carefully controlled to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tributyltin trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center in tributyltin trifluoromethanesulfonate can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tributyltin trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reactions are often carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving tributyltin trifluoromethanesulfonate depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
Tributyltin trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research has explored its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tributyltin trifluoromethanesulfonate involves its interaction with molecular targets such as nuclear receptors. For example, it has been shown to interact with the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), influencing various biological pathways . These interactions can lead to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin Oxide: Used as a biocide in marine paints but has different environmental and toxicological properties.
Trimethyltin Chloride: A related organotin compound with different chemical and biological properties.
Uniqueness
Tributyltin trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C26H52F6O6S2Sn2 |
|---|---|
Peso molecular |
876.2 g/mol |
Nombre IUPAC |
dibutyl(8-dibutylstannanyliumyloctyl)stannanylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C8H16.4C4H9.2CHF3O3S.2Sn/c1-3-5-7-8-6-4-2;4*1-3-4-2;2*2-1(3,4)8(5,6)7;;/h1-8H2;4*1,3-4H2,2H3;2*(H,5,6,7);;/q;;;;;;;2*+1/p-2 |
Clave InChI |
WJPTYXZNVIDLEL-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn+](CCCC)CCCCCCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)






![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)



![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)
